Superior Binding Affinity of AVN-322 Compared to Idalopirdine and Masupirdine
AVN-322 demonstrates a significantly higher binding affinity (Ki = 389 pM) for the 5-HT6 receptor compared to idalopirdine (Ki = 830 pM) and masupirdine (Ki = 2.04 nM), as reported in head-to-head binding assays [1][2]. This 2.1-fold improvement over idalopirdine and 5.2-fold improvement over masupirdine indicates a more potent interaction with the therapeutic target at lower concentrations.
| Evidence Dimension | Binding affinity to human 5-HT6 receptor (Ki) |
|---|---|
| Target Compound Data | Ki = 389 pM |
| Comparator Or Baseline | Idalopirdine: Ki = 830 pM; Masupirdine (SUVN-502): Ki = 2.04 nM |
| Quantified Difference | 2.1-fold higher affinity than idalopirdine; 5.2-fold higher affinity than masupirdine |
| Conditions | Radioligand competitive binding assay using human 5-HT6 receptor expressed in appropriate cell lines |
Why This Matters
Higher binding affinity at lower concentrations can translate to reduced dosage requirements and potentially fewer off-target effects in in vivo models.
- [1] Avineuro Pharmaceuticals. Pipeline: AVN-322. 2020. View Source
- [2] BindingDB. IDALOPIRDINE::LU-AE58054. 2023. View Source
